molecular formula C12H12BrNO2S B3165335 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide CAS No. 898645-97-1

4-bromo-N,N-dimethylnaphthalene-1-sulfonamide

Cat. No. B3165335
CAS RN: 898645-97-1
M. Wt: 314.2 g/mol
InChI Key: LKGUVNGTSCWXTF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 314.2 g/mol .

Scientific Research Applications

Synthesis and Biological Evaluation

Sulfonamide-derived compounds, including those similar to 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide, have been synthesized and evaluated for their biological activities. For instance, sulfonamide-derived new ligands and their transition metal complexes were studied for in vitro antibacterial, antifungal, and cytotoxic activities. These studies revealed that such compounds exhibited moderate to significant antibacterial and antifungal activities against various strains, highlighting their potential in medical and pharmaceutical research (Chohan & Shad, 2011).

Catalytic Applications

N-bromo sulfonamide reagents, related to 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide, have been synthesized and utilized as catalysts in various chemical reactions. These include the synthesis of organic compounds through novel reaction pathways, offering advantages such as the use of non-toxic materials, high yields, and short reaction times. Such catalytic applications are valuable in organic synthesis and chemical manufacturing (Khazaei et al., 2014).

Synthesis of Organic Compounds

Research has focused on the synthesis of various vinyl sulfones and vinyl sulfonamides, which are valuable in synthetic organic chemistry due to their wide range of biological activities and their roles as active agents in key chemical reactions. Such studies contribute to the development of new synthetic methods and the exploration of the chemical properties of sulfonamide compounds (No authors listed, 2020).

Spectral and Structural Analysis

The synthesis, characterization, and structural analysis of sulfonamide compounds have been conducted, providing insights into their molecular geometry, vibrational frequencies, and electronic properties. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various fields, including materials science and drug design (Sarojini et al., 2012).

properties

IUPAC Name

4-bromo-N,N-dimethylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S/c1-14(2)17(15,16)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGUVNGTSCWXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-dimethylnaphthalene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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